molecular formula C7H3BrClF3 B1287703 1-Bromo-3-chloro-2-(trifluoromethyl)benzene CAS No. 857061-44-0

1-Bromo-3-chloro-2-(trifluoromethyl)benzene

Cat. No.: B1287703
CAS No.: 857061-44-0
M. Wt: 259.45 g/mol
InChI Key: XPIQQGXRDHXMGQ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H3BrClF3 It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 2-(trifluoromethyl)benzene derivatives. For instance, a Friedel-Crafts acylation followed by halogenation can be employed to introduce the bromine and chlorine atoms onto the benzene ring . Another method involves the use of bromine-magnesium exchange reactions with i-PrMgCl-LiCl in tetrahydrofuran (THF) at 0°C, which is strongly accelerated by electron-withdrawing substituents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-chloro-2-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the compound. This group can stabilize negative charges and enhance the compound’s electrophilic properties, making it more reactive in substitution and coupling reactions . The bromine and chlorine atoms also play a crucial role in determining the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

1-Bromo-3-chloro-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:

Properties

IUPAC Name

1-bromo-3-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIQQGXRDHXMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604398
Record name 1-Bromo-3-chloro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857061-44-0
Record name 1-Bromo-3-chloro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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